molecular formula C22H28N2O5S B3939393 N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid

Cat. No.: B3939393
M. Wt: 432.5 g/mol
InChI Key: LRLBKDPONLFAOT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylaminoethyl group and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine typically involves multiple steps:

    Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.

    Substitution Reactions: The phenothiazine core is then subjected to substitution reactions to introduce the 2-methylpropoxy group at the 3-position.

    Dimethylaminoethyl Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Phenothiazine: Large-scale cyclization of diphenylamine with sulfur.

    Automated Substitution Reactions: Use of automated reactors to introduce the 2-methylpropoxy group.

    Final Assembly: Introduction of the dimethylaminoethyl group using high-efficiency nucleophilic substitution techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride and alkyl halides are commonly employed.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrophenothiazine derivatives.

    Substitution Products: Various substituted phenothiazine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential antipsychotic and antiemetic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets dopamine receptors in the brain, which are implicated in psychotic disorders.

    Pathways Involved: It modulates the dopaminergic pathways, leading to its antipsychotic effects. Additionally, it may interact with serotonin receptors, contributing to its antiemetic properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike chlorpromazine and promethazine, this compound has a 2-methylpropoxy group, which may enhance its lipophilicity and receptor binding affinity.

Properties

IUPAC Name

N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS.C2H2O4/c1-15(2)14-23-16-9-10-18-20(13-16)24-19-8-6-5-7-17(19)22(18)12-11-21(3)4;3-1(4)2(5)6/h5-10,13,15H,11-12,14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLBKDPONLFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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